2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide
CAS No.: 1052608-84-0
VCID: VC7526720
Molecular Formula: C20H17ClFN5O5
Molecular Weight: 461.83
* For research use only. Not for human or veterinary use.
![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide - 1052608-84-0](/images/structure/VC7526720.png)
Description |
The compound 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d] triazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide is a complex organic molecule featuring a pyrrolo[3,4-d] triazole core, a 3-chloro-4-fluorophenyl group, and an N-(3,4-dimethoxyphenyl) acetamide moiety. This structure suggests potential biological activity due to the presence of multiple functional groups that can interact with biological targets. SynthesisThe synthesis of compounds with similar structures typically involves multiple steps, including the formation of an intermediate triazole followed by cyclization to form the pyrrole ring. This process may involve condensation reactions and other organic transformations to assemble the complex heterocyclic system. Biological ActivityCompounds with pyrrolo[3,4-d] triazole cores have been studied for their potential biological activities, including enzyme inhibition and anti-inflammatory effects. The presence of a 3-chloro-4-fluorophenyl group and an N-(3,4-dimethoxyphenyl) acetamide moiety could enhance binding affinity to specific biological targets, potentially influencing pathways related to cancer or inflammation. Data TablesGiven the lack of specific data on this compound, we can infer properties from similar compounds:
Research FindingsResearch on similar compounds suggests that they may exhibit significant biological activities, particularly in inhibiting enzymes involved in necroptosis and inflammatory diseases. The unique combination of functional groups in this compound could enhance its binding affinity to biological targets, making it a candidate for further investigation in drug discovery. |
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CAS No. | 1052608-84-0 | ||||||||||||
Product Name | 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide | ||||||||||||
Molecular Formula | C20H17ClFN5O5 | ||||||||||||
Molecular Weight | 461.83 | ||||||||||||
IUPAC Name | 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3,4-dimethoxyphenyl)acetamide | ||||||||||||
Standard InChI | InChI=1S/C20H17ClFN5O5/c1-31-14-6-3-10(7-15(14)32-2)23-16(28)9-26-18-17(24-25-26)19(29)27(20(18)30)11-4-5-13(22)12(21)8-11/h3-8,17-18H,9H2,1-2H3,(H,23,28) | ||||||||||||
Standard InChIKey | COCYBWVCJDIOMQ-UHFFFAOYSA-N | ||||||||||||
SMILES | COC1=C(C=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl)N=N2)OC | ||||||||||||
Solubility | not available | ||||||||||||
PubChem Compound | 18591321 | ||||||||||||
Last Modified | Aug 19 2023 |
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